molecular formula C29H33NO5 B6288564 Fmoc-Aca-DIM CAS No. 2379561-08-5

Fmoc-Aca-DIM

Cat. No.: B6288564
CAS No.: 2379561-08-5
M. Wt: 475.6 g/mol
InChI Key: PSGCBHQGKHOXNZ-UHFFFAOYSA-N
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Description

The compound 9-fluorenylmethoxycarbonyl-aminocaproic acid-dimethylimidazole (Fmoc-Aca-DIM) is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. The addition of aminocaproic acid and dimethylimidazole enhances the compound’s versatility and functionality in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Aca-DIM typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The use of automated synthesis equipment and continuous flow reactors can further enhance efficiency and scalability.

Scientific Research Applications

Chemistry: Fmoc-Aca-DIM is used in the synthesis of complex peptides and proteins. Its ability to protect amine groups while allowing selective reactions makes it valuable in solid-phase peptide synthesis .

Biology and Medicine: The compound is used in the development of peptide-based drugs and diagnostic tools. Its derivatives can be used to study protein-protein interactions and enzyme mechanisms .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and small molecules. It is also used in the development of novel materials and biocompatible hydrogels .

Mechanism of Action

The mechanism of action of Fmoc-Aca-DIM involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine group, rendering it inactive during subsequent reactions. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Uniqueness: Fmoc-Aca-DIM offers unique advantages in terms of stability and ease of deprotection. The Fmoc group is stable under acidic conditions, making it suitable for use in multi-step synthesis involving acid-sensitive compounds. Additionally, the presence of dimethylimidazole enhances its reactivity and versatility in various synthetic applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCBHQGKHOXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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